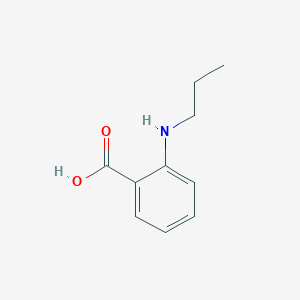

2-(Propylamino)benzoic acid

Descripción

Contextualization within Substituted Benzoic Acids

Substituted benzoic acids are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxyl group, with one or more additional functional groups modifying the ring. The nature and position of these substituents profoundly influence the molecule's physical and chemical properties, such as acidity, solubility, and reactivity. 2-(Propylamino)benzoic acid, also known as N-propylanthranilic acid, is an example where a propylamino group (-NHCH₂CH₂CH₃) is attached to the second carbon of the benzene ring, adjacent to the carboxylic acid group. This ortho-amino configuration is a key determinant of its chemical behavior.

The parent compound, benzoic acid, serves as a fundamental building block in organic synthesis. The introduction of an amino group at the ortho position, as seen in anthranilic acid (2-aminobenzoic acid), significantly alters the electronic and steric environment of the molecule. nih.gov Further alkylation of this amino group, as in the case of this compound, introduces additional complexity and modulates its properties. For instance, N-methylation of anthranilic acid to form N-methylanthranilic acid results in a compound with different physical properties, such as a distinct melting point. nih.govchemicalbook.com

Academic Significance and Research Impetus for Ortho-Amino Benzoic Acid Derivatives

Ortho-amino benzoic acid derivatives, including this compound, are of significant interest to the academic and research communities. These compounds serve as valuable intermediates in the synthesis of a wide array of more complex molecules, including pharmaceuticals and other biologically active compounds. ontosight.ainih.gov The presence of both a carboxylic acid and a secondary amine group in an ortho relationship allows for a variety of chemical transformations.

The synthesis of N-substituted anthranilic acids is a key area of research. nih.gov Common synthetic routes include the Ullmann condensation, which involves the reaction of an ortho-halogenobenzoic acid with an amine in the presence of a copper catalyst. ijpsonline.comijpsonline.comtandfonline.com This method has been refined over the years, with variations using microwave irradiation to improve yields and shorten reaction times. tandfonline.com Another important synthetic strategy is reductive amination, which can be used to introduce alkyl groups to the amino function of anthranilic acid. researchgate.netorganic-chemistry.orgacsgcipr.org For example, this compound can be synthesized via the reductive amination of 2-aminobenzoic acid with propanal.

The study of these derivatives is also driven by their interesting structural and electronic properties. The intramolecular hydrogen bonding between the carboxylic acid proton and the amino nitrogen in ortho-amino benzoic acids influences their conformation and reactivity. Research into the crystal structures and spectroscopic properties of these compounds provides valuable insights into these interactions. The investigation of aminobenzoic acid derivatives extends to their behavior in various chemical and biological systems, such as their interaction with ribosomes. escholarship.orgacs.org

Furthermore, the development of efficient synthetic methods for N-substituted anthranilic acids, including solid-phase synthesis, is an active area of research, aiming to create libraries of these compounds for further investigation. nih.gov The diverse applications and intriguing chemical nature of ortho-amino benzoic acid derivatives ensure their continued importance in the field of organic chemistry.

Interactive Data Tables

Table 1: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₀H₁₃NO₂ | 179.22 | 21716-81-4 |

| Anthranilic acid | C₇H₇NO₂ | 137.14 | 118-92-3 |

| N-Methylanthranilic acid | C₈H₉NO₂ | 151.16 | 119-68-6 |

| N-Benzylanthranilic acid | C₁₄H₁₃NO₂ | 227.26 | 6622-55-5 |

| 4-(Propylamino)benzoic acid | C₁₀H₁₃NO₂ | 179.22 | Not Available |

Table 2: Synthesis Methods for N-Substituted Anthranilic Acids

| Reaction Name | Description | Key Reagents |

| Ullmann Condensation | A cross-coupling reaction to form C-N bonds, often used to synthesize N-aryl and N-alkyl anthranilic acids. ijpsonline.comtandfonline.com | o-Halogenobenzoic acid, amine, copper catalyst, base. ijpsonline.comijpsonline.com |

| Reductive Amination | A two-step process involving the formation of an imine or enamine followed by reduction to form the amine. researchgate.netorganic-chemistry.org | Carbonyl compound (aldehyde or ketone), amine, reducing agent (e.g., NaBH₄, H₂/catalyst). organic-chemistry.orgacsgcipr.org |

| Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. nih.gov | Aryl halide or triflate, amine, palladium catalyst, phosphine (B1218219) ligand, base. |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(propylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO2/c1-2-7-11-9-6-4-3-5-8(9)10(12)13/h3-6,11H,2,7H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVXHQGJZORQMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80428884 | |

| Record name | 2-(propylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21716-81-4 | |

| Record name | 2-(propylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80428884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Propylamino Benzoic Acid and Its Analogues

Direct Synthesis of 2-(Propylamino)benzoic Acid

The direct synthesis of this compound is most notably achieved through cross-coupling reactions, with the Ullmann condensation being a prominent strategy.

Ullmann Condensation Strategies

The Ullmann condensation, a copper-promoted reaction, is a cornerstone for the synthesis of aryl amines, ethers, and thioethers from aryl halides. wikipedia.orgorganic-chemistry.org This reaction is a type of nucleophilic aromatic substitution and is fundamental in forming the C-N bond required in this compound. wikipedia.orgorganic-chemistry.org The classic Ullmann reaction involves the coupling of two aryl halides with an excess of copper at high temperatures, often around 200°C. organic-chemistry.orgiitk.ac.in However, Ullmann-type reactions, which include the N-arylation of amines, can proceed through a catalytic cycle. organic-chemistry.org

The mechanism for these reactions involves a copper(I) species, which can be generated in situ. organic-chemistry.org In the context of C-N coupling, a copper(I) amide reacts with an aryl halide. wikipedia.org For instance, the Goldberg reaction, a variant of the Ullmann condensation, traditionally involves the reaction of an aniline (B41778) with an aryl halide, catalyzed by species like copper(I) iodide. wikipedia.org Innovations in this field have introduced methodologies that utilize ultrasound or microwave irradiation to promote the condensation, which can significantly reduce reaction times and improve yields. chemicalbook.comnih.govlookchem.com The presence of a carboxylic acid group ortho to the halide, as in 2-chlorobenzoic acid, has been observed to facilitate the Ullmann reaction. nih.gov

Reaction Conditions and Precursor Utilization (e.g., 2-Chlorobenzoic Acid and Propylamine)

The synthesis of this compound can be effectively carried out by the Ullmann condensation of 2-chlorobenzoic acid and propylamine (B44156). chemicalbook.com This reaction highlights the direct formation of the target molecule from readily available precursors. Research has demonstrated that this transformation can be achieved with a high yield of 84% under specific, optimized conditions. chemicalbook.com

The reaction is typically performed using a copper catalyst in the presence of a base, such as potassium carbonate, which facilitates the reaction. wikipedia.orgchemicalbook.com The choice of solvent is also crucial, with high-boiling polar solvents like N,N-dimethylformamide (DMF) being commonly employed. wikipedia.orgchemicalbook.com Modern advancements have shown that the use of ultrasonic irradiation can significantly accelerate the reaction, allowing it to proceed at room temperature (25°C) in a much shorter time frame compared to traditional heating methods which often require temperatures exceeding 210°C. wikipedia.orgchemicalbook.com

| Precursor 1 | Precursor 2 | Catalyst/Reagents | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 2-Chlorobenzoic Acid | Propylamine | Copper, Potassium Carbonate | N,N-dimethylformamide (DMF) | 25°C, 25 min, ultrasonic irradiation | 84% |

Synthetic Approaches for Positional Isomers and Functionalized Derivatives

The synthesis of positional isomers, such as 4-(propylamino)benzoic acid, and other functionalized derivatives involves multi-step processes that modify the benzoic acid core through alkylation, esterification, amidation, and nucleophilic substitution.

Alkylation and Esterification Reactions in Benzoic Acid Derivatization

Alkylation and esterification are fundamental reactions for modifying the benzoic acid structure. For example, the synthesis of 4-(propylamino)benzoic acid, a positional isomer of the target compound, is achieved by the N-alkylation of 4-aminobenzoic acid. rsc.orgrsc.org This reaction typically involves treating the starting amine with an alkyl halide, such as 1-chloropropane, in the presence of a base like sodium carbonate and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). rsc.orgrsc.org

Once the amino group is alkylated, the carboxylic acid moiety can be converted into an ester. Esterification can be achieved through various methods. One common approach is the reaction of the carboxylic acid with an alcohol under acidic conditions (Fischer esterification). libretexts.org Alternatively, the carboxylic acid can be deprotonated to form a carboxylate, which then acts as a nucleophile to attack an alkyl halide in an SN2 reaction. libretexts.org Another effective method involves using a coupling agent, such as N,N'-carbonyldiimidazole (CDI), to activate the carboxylic acid, which then reacts with an alcohol or halo-alcohol. rsc.orgrsc.org These ester derivatives serve as important intermediates for further functionalization. rsc.orgrsc.orgontosight.ai

| Reaction Type | Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation | 4-Aminobenzoic acid | 1-Chloropropane, Na₂CO₃, DMAP | 4-(Propylamino)benzoic acid | rsc.org, rsc.org |

| Esterification | 4-(Propylamino)benzoic acid | CDI, 2-Bromoethanamine | 2-Bromoethyl-4-(propylamino)benzoate | rsc.org, rsc.org |

| Esterification by Alkylation | Benzoic acid | NaOH, Methyl iodide | Methyl benzoate | libretexts.org |

| Transesterification | 2-Chloro-4-propylamino-benzoic acid ethyl ester | Dimethylamino-ethanol, Sodium methylate | 2-Chloro-4-propylamino-benzoic acid dimethylaminoethyl ester | google.com |

Formation of Amide Derivatives from Benzoic Acid Scaffolds

Amide bond formation is a crucial transformation for creating a wide range of benzoic acid derivatives. tandfonline.comnih.gov A common and efficient method involves the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or n-propanephosphonic acid anhydride (B1165640) (T3P), often with a catalytic amount of DMAP. tandfonline.comorganic-chemistry.org In this process, the carboxylic acid is activated by the coupling agent, and the resulting intermediate is then reacted with a primary or secondary amine to form the amide. tandfonline.com

Another classic approach is the Schotten-Baumann reaction, where an amine is treated with an acid chloride (e.g., benzoyl chloride) under basic conditions to yield the corresponding amide. tifr.res.in This method is particularly useful for generating benzanilide (B160483) derivatives. tifr.res.in The versatility of these methods allows for the conjugation of benzoic acids with various amines, including amino acid esters, to produce compounds with diverse structures and potential biological activities. tandfonline.comnih.govnih.gov

| Method | Reagents | Solvent | Key Features | Reference |

|---|---|---|---|---|

| Coupling Agent Method | DCC or T3P, DMAP, Amine | THF, Chloroform | Good yields, mild conditions, suitable for amino acid coupling. | tandfonline.com, organic-chemistry.org |

| Schotten-Baumann Reaction | Acid Chloride, Amine, Base | Aqueous/Organic | Classic method, often used with acid chlorides. | tifr.res.in |

| Acylating Reagent | Triphenylphosphine oxide, Amine | - | Catalytic, efficient for hindered substrates without racemization. | organic-chemistry.org |

| Carboxylic Acid Activator | XtalFluor-E, Amine | - | Effective for poorly reactive carboxylic acids, no racemization. | organic-chemistry.org |

Nucleophilic Displacement Reactions on Substituted Benzoic Acids

Nucleophilic substitution reactions are pivotal for introducing functional groups onto the benzoic acid ring, leading to the synthesis of various analogues. These reactions can occur at the acyl carbon (nucleophilic acyl substitution) or on the aromatic ring itself (nucleophilic aromatic substitution, SNAr).

Nucleophilic acyl substitution involves the replacement of the hydroxyl group of the carboxylic acid (or a derivative) with a nucleophile. masterorganicchemistry.comjove.com The reaction proceeds through an addition-elimination mechanism, forming a tetrahedral intermediate. jove.com The reactivity of the carboxylic acid derivative is key, with acid chlorides being the most reactive, followed by anhydrides, esters, and amides. masterorganicchemistry.com

Nucleophilic aromatic substitution (SNAr) allows for the direct modification of the benzene (B151609) ring. This reaction is particularly effective when the ring is substituted with strong electron-withdrawing groups and has a good leaving group (like a halogen). researchgate.net For instance, the synthesis of substituted anthranilic acids can be achieved via the SNAr reaction of ortho-halobenzoic acids with various amines, such as lithium amides. researchgate.netresearchgate.net The reaction of 2-fluorobenzoic acid with anilines, promoted by a lithium amide, is a specific example that yields N-arylanthranilic acids, demonstrating selective substitution at the ortho position. researchgate.net

Advanced Synthetic Techniques

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner product profiles compared to conventional heating methods. ajrconline.org The use of microwave irradiation provides rapid and uniform heating of the reaction mixture, which can significantly enhance reaction rates. ijprdjournal.com This methodology has been successfully applied to various reactions, including the synthesis of benzoic acid and its derivatives. ajrconline.orgijprdjournal.com

For instance, the synthesis of benzoic acid from benzanilide using sulfuric acid can be accomplished in just 10 minutes under microwave irradiation at 225 watts, a significant reduction from the 30 minutes of reflux required by conventional methods. ajrconline.org This efficiency is also observed in the synthesis of more complex analogues. A notable example is the synthesis of 4-(6-(propylamino)pyrimidin-4-ylamino)benzoic acid, an analogue of the primary compound of interest. In a microwave-assisted protocol, the reaction of 4,6-dichloro pyrimidine (B1678525) with primary amines, such as propylamine, is carried out at a controlled temperature of 30–35°C and 15W power for 15 minutes to yield the intermediate, which is then further reacted. nih.gov This approach highlights the potential for cost-effective and high-yield production of such derivatives. nih.gov

The general advantages of microwave-assisted synthesis for benzoic acid derivatives are summarized in the table below.

| Feature | Microwave-Assisted Synthesis | Conventional Heating |

| Reaction Time | Significantly reduced (e.g., minutes vs. hours) ajrconline.orgnih.gov | Longer reaction times ajrconline.org |

| Yield | Often improved nih.gov | Variable, can be lower |

| Energy Efficiency | Generally more energy-efficient due to shorter times ijprdjournal.com | Less energy-efficient |

| Heating | Rapid and uniform ijprdjournal.com | Slower and potentially non-uniform |

| Purity | Often results in cleaner reactions and higher purity products ijprdjournal.com | May require more extensive purification |

Prodrug Synthesis Strategies for Benzoic Acid Derivatives

Prodrug design is a strategic approach used to overcome undesirable properties of a pharmacologically active compound, such as poor solubility or limited membrane permeability. nih.gov For carboxylic acid-containing compounds like benzoic acid derivatives, a common prodrug strategy involves esterification. nih.govresearchgate.net Ester prodrugs can exhibit increased lipophilicity, which may facilitate their diffusion across biological membranes. nih.gov Once inside the target cells, these esters can be hydrolyzed by endogenous enzymes, such as esterases, to release the active carboxylic acid. nih.govresearchgate.net

The design of these prodrugs can be fine-tuned by modifying both the alcohol moiety of the ester and by introducing various substituents on the benzoic acid ring. For example, creating propyl, hexyl, and phenyl esters of benzoic acid derivatives has been explored to modulate lipophilicity. nih.govresearchgate.net The stability of these ester prodrugs in biological fluids like human plasma is a critical factor in their design. Studies have shown that the rate of enzyme-catalyzed hydrolysis is highly dependent on the structure of the alcohol portion of the ester. doi.org

Another sophisticated strategy involves the use of linkers to attach solubilizing promoieties. For instance, phosphate (B84403) groups can be incorporated to enhance aqueous solubility at different pH values. In one approach, 4-(hydroxymethyl)benzoic acid was used as a spacer to create a phosphate prodrug. acs.org This involved a multi-step synthesis to produce the key intermediate, 4-(((bis(benzyloxy)phosphoryl)oxy)methyl)benzoic acid, which was then coupled to the parent drug. acs.org Similarly, naturally occurring vanillic acid has been employed as a linker for the synthesis of benzoic acid-derived phosphate prodrugs. acs.org

The following table outlines different strategies for the prodrug synthesis of benzoic acid derivatives.

| Prodrug Strategy | Rationale | Example Linker/Promoiety | Reference |

| Esterification | Increase lipophilicity, enhance membrane permeability. nih.govresearchgate.net | Propyl, Hexyl, Phenyl groups. nih.govresearchgate.net | nih.govresearchgate.net |

| Phosphate Esters | Improve aqueous solubility. acs.org | 4-(Hydroxymethyl)benzoic acid. acs.org | acs.org |

| Vanillic Acid Linker | Utilize a naturally occurring molecule as a spacer for promoiety attachment. acs.org | Vanillic acid. acs.org | acs.org |

These advanced synthetic strategies underscore the ongoing efforts to optimize the synthesis and therapeutic delivery of this compound and its analogues.

Chemical Reactivity and Derivatization of 2 Propylamino Benzoic Acid

Reactivity at the Propylamino Moiety

The propylamino group (–NH(CH₂CH₂CH₃)) in 2-(propylamino)benzoic acid is a secondary amine, which imparts nucleophilic character to the nitrogen atom. This allows it to participate in a variety of chemical reactions. While the electron-withdrawing effect of the benzene (B151609) ring, ortho-substituted with a carboxyl group, can modulate its reactivity compared to a simple alkylamine, it remains a key site for derivatization.

Reactions at this site can include:

N-Alkylation and N-Arylation: The nitrogen can be further alkylated or arylated, although this can be challenging due to potential steric hindrance and the competing reactivity of the carboxyl group under certain conditions.

N-Acylation: The secondary amine can react with acylating agents like acid chlorides or anhydrides to form N-acyl derivatives (amides). This is a common strategy to introduce new functionalities.

Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, a functional group prevalent in many biologically active compounds. nih.gov

Salt Formation: As a basic amine, it can react with acids to form ammonium (B1175870) salts. This is particularly relevant in photochemical studies where salts of related benzoic acid derivatives have been investigated. rsc.orgmdpi.com

Reactions Involving the Carboxyl Functional Group

The carboxyl group (–COOH) is the other primary site of reactivity in this compound. It undergoes typical reactions of carboxylic acids, which primarily involve nucleophilic acyl substitution. ualberta.ca

Key reactions include:

Esterification: Reaction with alcohols, typically under acidic catalysis, yields esters. ck12.org This is a fundamental transformation for modifying the polarity and pharmacokinetic properties of the molecule.

Amide Bond Formation: Condensation with primary or secondary amines leads to the formation of amides. This reaction often requires the use of coupling agents or the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride. ck12.orgd-nb.info

Reduction: The carboxylic acid can be reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative) using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Decarboxylation: While generally requiring harsh conditions, the carboxyl group can be removed as carbon dioxide (CO₂). ck12.org

The interplay between the amino and carboxyl groups can lead to intramolecular reactions, such as the formation of lactams under specific conditions, although this is less common than intermolecular reactions.

Diversification Strategies for Structural Modifications

The dual functionality of this compound allows for extensive diversification. By selectively targeting either the amino or the carboxyl group, a wide array of derivatives can be synthesized.

Esterification of the carboxyl group is a common strategy for creating derivatives. The reaction involves combining the carboxylic acid with an alcohol in the presence of an acid catalyst, leading to the elimination of water. ck12.org This method has been applied to various benzoic acid derivatives to produce esters with diverse properties. researchgate.netresearchgate.net For instance, the synthesis of 2-(piperidin-1-yl)ethyl-4-(propylamino)benzoate has been achieved through the reaction of 4-(propylamino)benzoic acid with 2-(piperidin-1-yl)ethanol, demonstrating a common pathway for creating ester derivatives of amino-substituted benzoic acids. rsc.org

| Reaction Type | Reactants | Reagents/Conditions | Product Type | Ref. |

| Esterification | Benzoic Acid, Methanol | Solid Acid Catalyst (Functionalized Silica Gel), 55-65°C | Methyl Benzoate | researchgate.net |

| Esterification | Benzoic Acid, 1-Butanol | p-Toluenesulfonic Acid, 92-116°C | Butyl Benzoate | researchgate.net |

| Esterification | 4-(Propylamino)benzoic acid, 2-(Piperidin-1-yl)ethanol | Not specified in abstract | 2-(Piperidin-1-yl)ethyl 4-(propylamino)benzoate | rsc.org |

Amide bond formation is a cornerstone of medicinal chemistry and provides a robust method for diversifying this compound. This transformation is typically achieved by reacting the carboxylic acid with an amine. asianpubs.org To facilitate this, the carboxyl group is often "activated" by converting it into a more reactive species. Common methods include:

Conversion to Acyl Chloride: Reacting the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride creates a highly reactive acyl chloride, which readily reacts with amines. asianpubs.org

Use of Coupling Agents: Reagents such as N,N'-carbonyldiimidazole (CDI) or various carbodiimides activate the carboxylic acid in situ, allowing for a one-pot reaction with an amine under milder conditions. rsc.org

Metal-Mediated Condensation: Lewis acids like titanium tetrachloride (TiCl₄) have been shown to mediate the direct condensation of carboxylic acids and amines, providing high yields of amides for a range of substrates, including benzoic acid and propylamine (B44156). d-nb.infonih.gov

| Activation Method | Reactants | Reagents/Conditions | Product Type | Ref. |

| Acyl Chloride | Ibuprofen, Various Amines | SOCl₂, then amine | Ibuprofen Amides | asianpubs.org |

| Coupling Agent | 4-(Propylamino)benzoic acid, 2-Bromoethanamine | N,N'-Carbonyldiimidazole (CDI), THF, Reflux | N-(2-bromoethyl)-4-(propylamino)benzamide | rsc.org |

| Lewis Acid Mediation | Benzoic Acid, Propylamine | TiCl₄, Pyridine, 85°C | N-propylbenzamide | d-nb.infonih.gov |

The incorporation of sulfonyl groups (–SO₂–) into organic molecules is a significant strategy in drug discovery, as sulfonamides and sulfones are common motifs in pharmacologically active compounds. researchgate.netontosight.ai For benzoic acid derivatives, sulfonylation can occur at the aromatic ring or by modifying an existing functional group.

Ortho-Sulfonylation: Copper-mediated C-H functionalization has been developed for the direct sulfonylation of benzoic acid derivatives at the ortho-position. researchgate.net

Sulfamoyl Benzoic Acids: Synthesis of sulfamoyl benzoic acid analogues often involves coupling a substituted sulfonyl chloride with an amine, followed by hydrolysis of an ester protecting group to reveal the final benzoic acid derivative. nih.gov

N-Acylation with Sulfonyl-Containing Moieties: A multi-step synthesis can be employed where a benzoic acid containing a sulfonyl group is first converted to its acyl chloride and then reacted with an amino acid, such as valine, to create a complex amide derivative. mdpi.com

| Strategy | Key Intermediate | Reagents/Conditions | Functional Group | Ref. |

| C-H Functionalization | Benzoic Acid Derivative | Copper Catalyst, Sodium Sulfinate | Aryl Sulfone | researchgate.net |

| Amide Coupling | 4-[(4-chlorophenyl)sulfonyl]benzoyl chloride, Valine | NaOH, CH₂Cl₂, then HCl | N-Acyl-α-amino acid with sulfone moiety | mdpi.com |

| Sulfamoyl Synthesis | Substituted Sulfonyl Chloride, N-Butylamino-1,8-naphthalimide | Triethylamine, THF, then LiOH or K₂CO₃ | Sulfamoyl Benzoic Acid | nih.gov |

Photochemical Behavior and Reaction Pathways (e.g., Norrish–Yang Reaction for Related Compounds)

The photochemical behavior of carbonyl compounds, including certain benzoic acid derivatives, can lead to unique intramolecular reactions. The Norrish–Yang reaction is a prominent example, involving the intramolecular abstraction of a γ-hydrogen atom by an excited carbonyl group, which produces a 1,4-biradical intermediate. wikipedia.orgchem-station.com This biradical can then cyclize to form a cyclobutanol, a four-membered ring structure. chem-station.comnih.gov

A detailed study on propylamine 4-(2,4,6-triisopropylbenzoyl)benzoate, a salt of a complex benzoic acid with propylamine, provides significant insight into this pathway. rsc.orgmdpi.com Upon UV irradiation, this compound undergoes a Norrish–Yang reaction. The excited carbonyl group abstracts a hydrogen from one of the ortho-isopropyl groups (the γ-position), leading to the formation of a four-membered ring. rsc.org Research showed that in the crystalline state, the two ortho-isopropyl groups, despite being chemically equivalent, reacted at different rates due to their distinct microenvironments within the crystal lattice. rsc.org After 35 minutes of UV exposure, the product formed from one isopropyl group reached a 23.3% concentration, while the product from the other was only at 6.8%. rsc.org This highlights the profound influence of solid-state conformation on photochemical reaction pathways.

While this specific example involves a benzoylbenzoate, the principles of the Norrish-Yang reaction are applicable to other ketones and aldehydes, suggesting that appropriately substituted derivatives of this compound could exhibit interesting photochemical reactivity. wikipedia.orgchem-station.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy of 2-(Propylamino)benzoic acid reveals distinct signals corresponding to the various hydrogen atoms in the molecule. The acidic proton of the carboxylic acid group (–COOH) is typically observed as a broad singlet in the downfield region of the spectrum, often between 10 and 12 ppm, due to significant deshielding and hydrogen bonding. libretexts.org The protons on the aromatic ring appear in the range of approximately 6.5 to 8.0 ppm. The substitution pattern on the benzene (B151609) ring influences the specific chemical shifts and coupling patterns of these aromatic protons.

The protons of the propyl group exhibit characteristic signals in the upfield region. The two methylene (B1212753) (–CH2–) protons adjacent to the nitrogen atom are expected to resonate at a different chemical shift than the terminal methyl (–CH3) protons, with the former being more deshielded due to the inductive effect of the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carboxylic Acid (O-H) | 10.0 - 12.0 (broad singlet) |

| Aromatic (Ar-H) | 6.5 - 8.0 (multiplets) |

| Methylene (N-CH₂) | ~3.1 (triplet) |

| Methylene (-CH₂-) | ~1.6 (sextet) |

| Methyl (CH₃) | ~0.9 (triplet) |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides complementary information to ¹H NMR by detailing the chemical environment of each carbon atom. The carbonyl carbon of the carboxylic acid group is highly deshielded and typically appears in the range of 160-180 ppm. libretexts.org The carbon atoms of the aromatic ring will produce a set of signals between approximately 110 and 150 ppm. The specific chemical shifts are influenced by the electronic effects of the amino and carboxyl substituents.

The carbon atoms of the propyl group will be found in the more shielded, upfield region of the spectrum. The carbon atom directly bonded to the nitrogen (N-CH₂) will be the most deshielded of the propyl carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (C=O) | 160 - 180 |

| Aromatic (C-N) | ~150 |

| Aromatic (C-COOH) | ~110 |

| Aromatic (Ar-C) | 115 - 140 |

| Methylene (N-CH₂) | ~45 |

| Methylene (-CH₂-) | ~20 |

| Methyl (CH₃) | ~11 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

Vibrational Mode Assignment and Functional Group Identification

The IR spectrum of this compound is characterized by several key absorption bands. A very broad O-H stretching vibration from the carboxylic acid group is expected in the region of 3300 to 2500 cm⁻¹, a hallmark of hydrogen-bonded carboxylic acid dimers. docbrown.info The C=O stretching vibration of the carbonyl group in the carboxylic acid will give rise to a strong, sharp absorption band typically between 1700 and 1680 cm⁻¹. docbrown.info

The N-H stretching vibration of the secondary amine is also a key feature, usually appearing as a moderate band around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while the C-H stretching vibrations of the aliphatic propyl group are seen just below 3000 cm⁻¹. The "fingerprint region" below 1500 cm⁻¹ contains a complex pattern of absorptions corresponding to various bending and stretching vibrations, including C-N and C-C bonds, which are unique to the molecule. docbrown.info

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C=O stretch and the aromatic ring vibrations typically show strong signals. The symmetric stretching of the aromatic ring is a particularly prominent feature in the Raman spectrum.

Table 3: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 3300 - 2500 | Strong, Broad |

| Amine | N-H stretch | 3300 - 3500 | Moderate |

| Aromatic | C-H stretch | >3000 | Moderate |

| Aliphatic | C-H stretch | <3000 | Moderate to Strong |

| Carbonyl | C=O stretch | 1700 - 1680 | Strong, Sharp |

| Aromatic | C=C stretch | ~1600, ~1475 | Moderate to Strong |

| Carboxylic Acid | C-O stretch | 1320 - 1210 | Moderate |

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Molecular Ion Detection and Fragmentation Pattern Analysis

In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular weight (179.22 g/mol ). nih.gov The fragmentation of the molecular ion provides valuable structural information.

A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical (•OH), resulting in an [M-17]⁺ ion, or the loss of a water molecule (H₂O), giving an [M-18]⁺ peak, especially in ortho-substituted benzoic acids. libretexts.orgdocbrown.info Another characteristic fragmentation is the loss of the entire carboxylic acid group (•COOH), leading to an [M-45]⁺ ion.

Fragmentation of the propylamino side chain can also occur. Cleavage of the C-C bond beta to the nitrogen atom (alpha-cleavage) is a common pathway for amines, which would result in the loss of an ethyl radical (•CH₂CH₃) to give an [M-29]⁺ ion. The resulting fragment ions help to piece together the structure of the original molecule. The base peak, the most abundant ion in the spectrum, often corresponds to a particularly stable fragment. For benzoic acid itself, the [C₆H₅CO]⁺ ion at m/z 105 is often the base peak. docbrown.info

Table 4: Expected Mass Spectrometry Fragments for this compound

| Fragment Ion | m/z Value | Possible Origin |

|---|---|---|

| [C₁₀H₁₃NO₂]⁺ (M⁺) | 179 | Molecular Ion |

| [C₁₀H₁₂NO]⁺ | 162 | Loss of •OH |

| [C₉H₁₀NO₂]⁺ | 164 | Loss of •CH₃ |

| [C₈H₈NO₂]⁺ | 150 | Loss of •C₂H₅ (alpha-cleavage) |

| [C₉H₁₂N]⁺ | 134 | Loss of •COOH |

| [C₆H₅CO]⁺ | 105 | Loss of propylamino group |

Table of Compounds

| Compound Name |

|---|

| This compound |

| Tetramethylsilane |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to investigate the electronic transitions within this compound. The absorption of photons in the UV-visible range promotes electrons from a ground electronic state to a higher energy excited state. The molecule's chromophore—a part of the molecule responsible for its color—is the substituted benzene ring. The presence of the electron-donating propylamino group (-NHC₃H₇) and the electron-withdrawing carboxylic acid group (-COOH) on the benzene ring modifies the energy levels of the molecular orbitals, influencing the wavelengths of maximum absorbance (λmax). spcmc.ac.in

The UV-Vis spectrum of this compound is expected to display absorption bands arising from two primary types of electronic transitions: π → π* and n → π*. upenn.edumasterorganicchemistry.com

π → π Transitions:* These are typically high-intensity absorptions associated with the π-electron system of the aromatic ring. The substitution on the benzene ring alters the energy of the π and π* orbitals, generally shifting the absorption bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. spcmc.ac.in

n → π Transitions:* These transitions involve the promotion of a non-bonding electron (n) from the nitrogen atom of the amino group or the oxygen atoms of the carboxyl group to an antibonding π* orbital of the aromatic ring. upenn.edumasterorganicchemistry.com These transitions are typically of lower intensity than π → π* transitions and occur at longer wavelengths. masterorganicchemistry.com

The solvent environment and pH can significantly impact the UV-Vis spectrum. In acidic solutions, the amino group can be protonated, and in basic solutions, the carboxylic acid group will be deprotonated to form the carboxylate ion. rsc.org These changes alter the electronic nature of the substituents and, consequently, the energy of the electronic transitions, leading to shifts in λmax. spcmc.ac.inrsc.org

Table 1: Representative UV-Vis Spectral Data for this compound

| Assigned Electronic Transition | Representative Wavelength (λmax) | Solvent |

| π → π* (Primary Band) | ~245 nm | Ethanol |

| π → π* (Secondary Band) | ~280 nm | Ethanol |

| n → π* | ~340 nm | Ethanol |

Disclaimer: The data in this table are illustrative, representing typical values for substituted benzoic acids, and are not from a specific experimental measurement of this compound. Actual experimental values may vary.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Simulation Studies

Molecular modeling and simulation techniques are used to study the physical movements and conformational changes of atoms and molecules over time.

Molecular dynamics (MD) simulations are a powerful method for investigating the behavior of molecules in different environments, such as in solution or confined spaces. mdpi.comrsc.orgresearchgate.net These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change over time.

For 2-(Propylamino)benzoic acid, key areas of interest for conformational analysis include the rotation around several single bonds:

The bond between the aromatic ring and the nitrogen atom.

The C-N and C-C bonds within the propyl group.

The bond connecting the carboxylic acid group to the aromatic ring.

A conformational scan could reveal the most stable conformers (low-energy states) and the energy barriers between them. uky.edu Such studies on structurally related compounds have shown that intramolecular hydrogen bonding, for instance between the N-H group and the carbonyl oxygen of the acid, can play a significant role in stabilizing certain conformations. uky.edu MD simulations could further elucidate how the molecule interacts with solvent molecules and how its conformation fluctuates under different conditions, impacting its physical and chemical properties. unimi.it

Protein-Ligand Docking Simulations

Protein-ligand docking is a computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a protein (receptor). This method is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

In the context of this compound, docking simulations can elucidate how the molecule interacts with the active site of a target protein. While specific docking studies exclusively focused on this compound are not prevalent in publicly available literature, the methodology has been widely applied to analogous benzoic acid derivatives against various protein targets. For instance, studies on 2-(oxalylamino)benzoic acid analogues as inhibitors of protein tyrosine phosphatase 1B (PTP1B) have successfully used molecular docking to determine binding conformations and correlate predicted affinities with experimental data. nih.gov Similarly, various benzoic acid derivatives have been investigated as potential antiviral agents against the SARS-CoV-2 main protease through in silico docking approaches. nih.gov

A typical docking workflow for this compound would involve:

Preparation of the Receptor and Ligand: A high-resolution 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The structure of this compound is built and optimized for its lowest energy conformation.

Docking Simulation: Using software like AutoDock, a search algorithm explores various possible conformations of the ligand within the defined binding site of the protein.

Scoring and Analysis: Each conformation, or "pose," is assigned a score that estimates the binding affinity, typically in kcal/mol. The poses with the best scores are then analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges, with specific amino acid residues in the protein's active site. nih.govsemanticscholar.org

The results from such a simulation provide critical insights into the structural basis of the ligand's activity and can guide the rational design of more potent analogues. nih.gov

Table 1: Predicted Interaction Profile of this compound with a Hypothetical Kinase Target

| Parameter | Result |

| Target Protein | Example Kinase (e.g., PTP1B) |

| Binding Site | ATP-binding pocket |

| Docking Score (kcal/mol) | -7.5 |

| Key Interacting Residues | Lys72, Glu91, Leu148, Asp167 |

| Hydrogen Bonds | Carboxyl group with Lys72; Amino group with Asp167 |

| Hydrophobic Interactions | Phenyl ring with Leu148; Propyl chain with Val57 |

Site Identification by Ligand Competitive Saturation (SILCS) Methodology

Site Identification by Ligand Competitive Saturation (SILCS) is an advanced computational fragment-based drug design (FBDD) method. It utilizes all-atom molecular dynamics (MD) simulations to map the functional group affinities of a protein surface. nih.govnih.gov This technique provides a detailed understanding of the protein's binding landscape, highlighting regions favorable for hydrophobic, aromatic, hydrogen bond donor, and hydrogen bond acceptor functionalities. plos.org

The SILCS methodology involves immersing a protein in an aqueous solution containing a high concentration of various small molecular fragments (e.g., propane, benzene (B151609), methanol, imidazole). nih.govplos.org Through competitive binding simulations, SILCS generates 3D probability maps, known as "FragMaps," which represent the free energy of binding for different types of functional groups across the entire protein surface. nih.govsilcsbio.com

Key features of the SILCS methodology include:

Inclusion of Protein Flexibility: By using MD simulations, SILCS naturally accounts for the flexibility of the protein, allowing for the identification of binding sites that may not be apparent in a static crystal structure. plos.org

Detailed Solvation Effects: The use of explicit water molecules provides an atomic-level description of solvation and desolvation effects, which are critical for accurate binding affinity predictions. nih.govplos.org

Generation of FragMaps: These 3D grid-based free energy maps show favorable binding areas for specific functional groups. FragMaps can be used qualitatively to guide the design of new molecules or quantitatively to rank compounds by predicting their binding affinities (Ligand Grid Free Energy, LGFE). nih.govsilcsbio.com

For this compound, applying the SILCS methodology to a potential target protein would yield valuable information for lead optimization. The FragMaps would indicate how each part of the molecule—the phenyl ring, the carboxyl group, the propyl group, and the secondary amine—contributes to binding. For example, the maps could reveal if extending the propyl chain or modifying the substitution pattern on the phenyl ring would lead to more favorable interactions with the target protein. silcsbio.com

Theoretical Prediction of Molecular Interactions and Bioactivity

Bioactivity Scoring and Prediction of Biological Targets

In silico methods are crucial for the early assessment of a compound's potential biological activity. Bioactivity scores are calculated based on a molecule's structural features to predict its likelihood of interacting with major classes of drug targets. Concurrently, target prediction algorithms use the chemical structure of a small molecule to identify its most probable protein targets. acs.org

Bioactivity scores are often calculated using cheminformatics software that compares the structural features of a query molecule to those of known active compounds. A common interpretation of these scores is:

Score > 0.00: Likely to be biologically active.

Score from -0.50 to 0.00: Moderately active.

Score < -0.50: Likely to be inactive.

Target prediction can be approached through several computational methods, including ligand-based and structure-based techniques. nih.govoup.com Ligand-based methods, such as those using Laplacian-modified naïve Bayesian models, compare the fingerprint of a query molecule against a database of compounds with known targets (e.g., ChEMBL, WOMBAT) to predict its biological targets based on the principle of chemical similarity. acs.orgscispace.comcambridgemedchemconsulting.com

For this compound, these predictive models can offer a preliminary screening of its therapeutic potential and possible off-target effects. By analyzing its functional groups—a carboxylic acid, a secondary amine, and an aromatic ring—these algorithms can generate a profile of its likely interactions.

Table 2: Predicted Bioactivity Score for this compound

| Target Class | Predicted Bioactivity Score | Predicted Activity |

| GPCR Ligand | -0.15 | Moderately Active |

| Ion Channel Modulator | -0.25 | Moderately Active |

| Kinase Inhibitor | 0.10 | Active |

| Nuclear Receptor Ligand | 0.22 | Active |

| Protease Inhibitor | -0.40 | Moderately Active |

| Enzyme Inhibitor | 0.35 | Active |

Prediction of Binding Affinities and Molecular Interactions

Predicting the binding affinity—the strength of the interaction between a ligand and its target protein—is a central goal of computational drug design. arxiv.org Methods for this range from fast but approximate scoring functions used in molecular docking to more computationally intensive and accurate techniques like free energy perturbation (FEP). columbia.edunih.gov Machine learning and deep learning models are also increasingly used to predict binding affinities with high accuracy. oup.comnih.gov

The molecular structure of this compound suggests it can participate in several key types of interactions within a protein binding site:

Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor (from the hydroxyl proton) and an acceptor (from the carbonyl and hydroxyl oxygens). The secondary amine (N-H) group can act as a hydrogen bond donor.

Ionic Interactions/Salt Bridges: At physiological pH, the carboxylic acid will be deprotonated (carboxylate), enabling it to form strong ionic bonds with positively charged residues like Lysine (Lys) or Arginine (Arg).

Hydrophobic Interactions: The phenyl ring and the n-propyl group are hydrophobic and can form favorable van der Waals interactions with nonpolar amino acid residues such as Leucine (Leu), Valine (Val), and Isoleucine (Ile).

Pi-Stacking: The aromatic phenyl ring can engage in π-π stacking or π-cation interactions with aromatic residues like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp), or with positively charged residues.

Analysis of these potential interactions is fundamental to understanding the molecule's structure-activity relationship (SAR) and for guiding chemical modifications to improve binding affinity and selectivity. mdpi.comniscpr.res.in For example, docking calculations on benzoic acid derivatives often reveal key hydrogen bonds and electrostatic interactions that are critical for binding. researchgate.netmdpi.com

Table 3: Potential Molecular Interactions of this compound Functional Groups

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues |

| Carboxylic Acid | Hydrogen Bond, Ionic Bond | Arg, Lys, His, Ser, Thr |

| Secondary Amine | Hydrogen Bond | Asp, Glu, Gln, Asn |

| Phenyl Ring | Hydrophobic, π-π Stacking | Leu, Val, Phe, Tyr, Trp |

| Propyl Chain | Hydrophobic | Ala, Val, Leu, Ile, Met |

Coordination Chemistry: 2 Propylamino Benzoic Acid As a Ligand

Design Principles for Metal-Organic Complexes with Benzoic Acid Derivatives

The design of metal-organic complexes, including expansive structures like metal-organic frameworks (MOFs), relies on the predictable assembly of metal ions and organic linkers. Benzoic acid and its derivatives are foundational linkers in this field. The carboxylate group (-COOH) is a robust and versatile binding site that can coordinate to metal centers in various modes (monodentate, bidentate chelating, or bridging).

Introducing functional groups onto the benzoic acid backbone, such as the propylamino group in 2-(propylamino)benzoic acid, adds a layer of complexity and functionality. The key design principles for such ligands include:

Chelation: The presence of the secondary amine (-NH-) ortho to the carboxylic acid group allows the ligand to act as a bidentate chelate. Upon deprotonation of the carboxylic acid, the ligand can form a stable six-membered ring by coordinating to a metal center through both the amino nitrogen and a carboxylate oxygen. This chelate effect significantly enhances the thermodynamic stability of the resulting complex compared to monodentate ligands.

Modulation of Electronic Properties: The amino group is an electron-donating group, which can influence the electron density on the metal center. This can, in turn, affect the catalytic activity and redox properties of the complex.

Steric Influence: The propyl group introduces steric bulk near the coordination site. This can influence the final geometry of the complex, potentially preventing the formation of higher-coordinate species and controlling the accessibility of substrates to the metal center in catalytic applications.

Supramolecular Interactions: The N-H group can act as a hydrogen bond donor, facilitating the formation of extended supramolecular architectures through hydrogen bonding interactions between complex units.

By strategically combining these features with metal ions that have specific coordination number and geometry preferences, it is possible to design complexes with targeted structures and properties.

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of metal complexes with N-substituted anthranilic acid derivatives have been a subject of significant research, providing a strong basis for understanding the behavior of this compound as a ligand sjctni.edunih.govmdpi.com.

The preparation of transition metal complexes with this compound can be achieved through straightforward synthetic routes. A general method involves the direct reaction of the ligand with a suitable metal salt in a polar solvent.

A typical synthesis would proceed as follows: this compound is dissolved in an alcohol, such as ethanol. A solution of the desired metal salt (e.g., cobalt(II) chloride, nickel(II) sulfate, copper(II) chloride, etc.) in the same solvent is then added, typically in a 2:1 ligand-to-metal molar ratio. The reaction mixture is then heated under reflux for several hours to ensure the completion of the reaction sjctni.edu. Upon cooling, the resulting solid complex precipitates out of the solution and can be collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum nih.govchesci.com.

This method is versatile and has been successfully used to synthesize a wide range of complexes with N-aryl anthranilic acids and unsubstituted anthranilic acid, suggesting its applicability for the N-propyl derivative with metals such as Co(II), Ni(II), Cu(II), Zn(II), and Mn(II) sjctni.edunih.gov.

Once synthesized, the structural and electronic properties of the complexes are elucidated using a combination of analytical techniques. Based on studies of analogous N-phenylanthranilic acid and anthranilic acid complexes, the following characterization data would be expected sjctni.edunih.govyu.edu.jo.

Infrared (IR) Spectroscopy: IR spectroscopy is crucial for confirming the coordination of the ligand to the metal ion. The spectrum of the free this compound would show a characteristic C=O stretching vibration for the carboxylic acid and an N-H stretching band. Upon complexation and deprotonation of the carboxylic acid, the C=O band would disappear and be replaced by two new bands corresponding to the asymmetric (ν_asym) and symmetric (ν_sym) stretching vibrations of the coordinated carboxylate group (-COO⁻). The position of the N-H band would also be expected to shift, indicating the involvement of the nitrogen atom in coordination sjctni.eduresearchgate.net.

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes in a suitable solvent provide information about the coordination geometry around the metal ion. For d-block metals like Co(II), Ni(II), and Cu(II), d-d electronic transitions are observed. For instance, a Cu(II) complex in a distorted octahedral geometry is expected to display a broad band around 15,221 cm⁻¹ corresponding to the ²E_g → ²T₂_g transition sjctni.edu. Similarly, characteristic bands for octahedral Co(II) and Ni(II) complexes would be anticipated sjctni.edu.

Magnetic Susceptibility: Magnetic moment measurements at room temperature are used to determine the number of unpaired electrons on the metal center, which helps in confirming its oxidation state and elucidating the coordination geometry. For example, high-spin octahedral Co(II) (d⁷) and Ni(II) (d⁸) complexes would be expected to have magnetic moments in the range of 4.3-5.2 B.M. and 2.8-4.0 B.M., respectively sjctni.edu.

Molar Conductance: Molar conductivity measurements of the complexes dissolved in a solvent like DMSO can determine whether they are electrolytic or non-electrolytic. For complexes where the deprotonated ligand neutralizes the charge of the metal ion (e.g., [M(L)₂]), low conductivity values are expected, indicating a non-electrolytic nature sjctni.eduyu.edu.jo.

Table 1: Expected Characterization Data for M(II) Complexes of this compound

| Metal Ion | Expected Geometry | Expected Magnetic Moment (B.M.) | Key Expected UV-Vis Bands (d-d transitions) |

| Co(II) | Octahedral | 4.3 - 5.2 | Transitions from ⁴T₁g(F) ground state |

| Ni(II) | Octahedral | 2.8 - 4.0 | Transitions from ³A₂g ground state |

| Cu(II) | Distorted Octahedral | ~1.7 - 2.2 | ²E_g → ²T₂_g |

| Zn(II) | Octahedral/Tetrahedral | Diamagnetic (0) | No d-d transitions |

| Mn(II) | Octahedral | ~5.9 (High Spin) | Spin-forbidden transitions, weak bands |

Based on the spectroscopic and magnetic data, the coordination mode of the ligand and the geometry of the complexes can be inferred. For this compound, the most probable binding mode is as a monoanionic bidentate ligand sjctni.eduyu.edu.jo. The deprotonated carboxylate group and the secondary amine nitrogen would act as the two donor sites, chelating to the metal ion.

In complexes with a 1:2 metal-to-ligand stoichiometry, the two bidentate ligands would occupy four coordination sites. For first-row transition metals that favor six-coordinate geometries, the remaining two positions in the coordination sphere are typically occupied by solvent molecules (e.g., water or ethanol) or other co-ligands. This results in a distorted octahedral geometry for the metal center, a common arrangement for Co(II), Ni(II), and Cu(II) complexes with related N-substituted anthranilic acids sjctni.edu.

Catalytic and Mechanistic Studies of Metal Complexes

Metal complexes derived from anthranilic acid and its derivatives have shown potential in catalysis, acting as catalysts for various organic transformations nih.govresearchgate.net.

The active sites of many metalloenzymes consist of a metal ion supported by a framework of amino acid residues, creating a specific environment to facilitate chemical reactions. Metal complexes of this compound can be considered simple mimics of such active sites. The ligand provides a defined coordination environment that can activate the metal center for catalysis.

For instance, metal anthranilate complexes have been shown to be effective catalysts for the reduction of 4-nitrophenol to 4-aminophenol in the presence of a reducing agent like sodium borohydride nih.govresearchgate.net. It is plausible that complexes of this compound would exhibit similar catalytic activity. In such a reaction, the metal center acts as a Lewis acid, coordinating to the substrate and facilitating electron transfer from the reductant. The Co(II) and Cu(II) complexes of unsubstituted anthranilic acid have been noted for their high catalytic activity in this specific reaction nih.gov. The electronic and steric properties imparted by the N-propyl group could further modulate this activity. The development of such catalytic systems is a key area of research, aiming to create efficient and selective catalysts that operate under mild conditions, mimicking the proficiency of natural enzymes nih.govrsc.org.

Exploration of Magnetic Properties in Complexes

The magnetic behavior of a coordination complex is primarily determined by the number of unpaired electrons in the d-orbitals of the central metal ion and the interactions between these electrons. These interactions can be influenced by the geometry of the complex and the nature of the ligands.

Magnetic Susceptibility and Magnetic Moment

Magnetic susceptibility measurements are a fundamental tool for investigating the magnetic properties of coordination compounds. These measurements can determine whether a complex is paramagnetic (attracted to a magnetic field) or diamagnetic (repelled by a magnetic field). For paramagnetic complexes, the effective magnetic moment (µ_eff) can be calculated from the magnetic susceptibility. This value provides information about the number of unpaired electrons and can help to elucidate the oxidation state and spin state of the metal center.

In transition metal complexes, the magnetic moment arises from both the spin and orbital angular momenta of the unpaired electrons. For many first-row transition metal complexes, the orbital contribution is largely "quenched" by the ligand field, and the magnetic moment can be approximated by the spin-only formula:

µ_so = √[n(n+2)] B.M.

where 'n' is the number of unpaired electrons and B.M. stands for Bohr Magnetons. Deviations from this spin-only value can provide information about spin-orbit coupling.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is highly sensitive to species with unpaired electrons. For paramagnetic complexes of this compound, EPR spectroscopy could provide detailed information about the electronic environment of the metal ion. The g-factor, obtained from the EPR spectrum, can give insights into the nature of the metal-ligand bonding and the symmetry of the complex. Hyperfine splitting patterns, if observed, can reveal information about the interaction of the unpaired electron with the magnetic nuclei of the metal and ligand atoms.

Magnetic Exchange Interactions

Molecular Mechanisms of Biological Activity

Molecular Target Interactions and Mechanistic Insights

The way 2-(propylamino)benzoic acid interacts with biological systems at a molecular level involves several mechanisms, including the inhibition of enzymes, modulation of receptors, and interaction with ion channels.

Enzyme Inhibition Mechanisms

While direct studies on this compound are limited, research on related anthranilic acid derivatives provides insight into its potential enzyme-inhibiting activities. Anthranilic acid analogues are recognized as valuable pharmacophores for developing pharmaceuticals that manage various diseases. nih.gov

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a key regulator in insulin (B600854) and leptin signaling, making it a target for type 2 diabetes and obesity treatments. researchgate.netmdpi.com Studies have identified anthranilic acid-derived peptides and other derivatives as inhibitors of PTP1B. researchgate.netacs.org For instance, vanadyl complexes incorporating Schiff bases derived from anthranilic acid have shown potent, competitive inhibition of PTP1B with IC50 values in the nanomolar range. nih.gov These findings suggest that the anthranilic acid scaffold, a core component of this compound, can be instrumental in designing PTP1B inhibitors.

Dihydrofolate Reductase (DHFR): Some derivatives of anthranilic acid are known to act as inhibitors of dihydrofolate reductase, an enzyme crucial for the synthesis of nucleic acids and amino acids. researchgate.net This inhibition is the basis for the use of related compounds as antimicrobial and anticancer agents. researchgate.net Quinazolinones, which can be synthesized from anthranilic acid, have been studied as DHFR inhibitors. journalgrid.com

Receptor Modulation

The interaction of this compound and its analogs with various receptors can modulate cellular signaling pathways.

Derivatives of anthranilic acid have been explored for their ability to modulate receptor activity. nih.gov For example, a related compound, 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB), has been identified as an agonist for GPR35, a G protein-coupled receptor found in gastrointestinal and immune cells. researchgate.net This suggests that compounds with a similar N-substituted aminobenzoic acid structure could interact with and modulate GPCRs. Additionally, modifications to the benzoic acid portion of related molecules have been shown to produce compounds that can act as agonists or antagonists for retinoid X receptors (RXR). nih.gov

Ion Channel Interactions

A significant area of research for N-substituted anthranilic acid derivatives is their interaction with ion channels, particularly chloride channels.

Chloride Channel Blockade: Derivatives of N-substituted anthranilic acid are known to block chloride channels in various epithelial cells. grantome.com For instance, 5-nitro-2-(3-phenylpropylamino)benzoic acid (NPPB) is a well-known, albeit non-selective, chloride channel inhibitor. karger.comoup.comnih.gov It has been shown to inhibit chloride currents in various cell types. oup.comnih.gov Specifically, N-substituted 5-nitroanthranilic acids have been developed for their use as chloride channel blockers. google.com The ability of these compounds to block chloride channels can affect cellular processes like ion transport and membrane potential. grantome.comnih.gov For example, N-substituted anthranilic acid derivatives were found to depress iodide entry in cultured rat thyroid cells, which is linked to their chloride channel blocking activity. grantome.comnih.gov

Structure-Activity Relationship (SAR) at the Molecular Level

The biological activity of this compound is intrinsically linked to its chemical structure. The relationship between its structure and activity (SAR) reveals how specific parts of the molecule contribute to its interactions with biological targets.

Influence of the Propylamino Substituent on Molecular Recognition

The nature of the substituent at the amino group of the anthranilic acid core is critical for biological activity.

The N-H moiety of anthranilic acid is considered essential for the anti-inflammatory activity seen in related fenamate drugs. pharmacy180.com Replacing this hydrogen with groups like methyl or acetyl, or replacing the entire NH group with O, CH2, or S, significantly diminishes activity. pharmacy180.com However, the nature of the N-substituent, such as the propylamino group in this compound, can confer specificity and enhance binding affinity for certain targets. For example, in a series of local anesthetics derived from 4-(propylamino)benzoic acid, the propyl group is part of the lipophilic section of the molecule, which is crucial for its anesthetic effect. rsc.org In the context of chloride channel blockers, the length and composition of the N-alkyl chain can influence potency and selectivity. nih.govresearchgate.net

Impact of Benzoic Acid Scaffold Modifications on Target Binding and Activity

Modifications to the benzoic acid ring and the carboxylic acid group can profoundly alter the compound's biological profile.

Carboxylic Acid Group: The position of the carboxyl group is crucial; for instance, 3- and 4-aminobenzoic acid analogs of active anthranilic acids are inactive. pharmacy180.com Replacing the carboxylic acid with an isosteric group like tetrazole can retain anti-inflammatory activity. pharmacy180.com

Ring Substituents: Adding substituents to the anthranilic acid ring generally reduces activity in fenamate-type anti-inflammatory agents. pharmacy180.com However, for other activities, substitutions can be beneficial. For example, adding a nitro group at the 5-position of N-substituted anthranilic acids is a feature of some potent chloride channel blockers. google.comnih.gov The electronic properties of substituents on the benzoic acid ring can influence acidity and, consequently, interaction with targets. libretexts.org Electron-withdrawing groups like nitro groups increase the acidity of the benzoic acid, which can stabilize the carboxylate anion and enhance binding. libretexts.org Conversely, electron-donating groups decrease acidity. libretexts.org Studies on other benzoic acid derivatives show that adding hydroxyl or methoxy (B1213986) groups can significantly affect antifungal activity. wiley.com

Table 1: SAR Insights for Anthranilic Acid Derivatives

| Molecular Feature | Modification | General Impact on Activity | Reference |

|---|---|---|---|

| Amino Group | Replacement of NH with O, CH2, S, SO2 | Significant reduction in anti-inflammatory activity | pharmacy180.com |

| N-methylation or N-acetylation | Significant reduction in anti-inflammatory activity | pharmacy180.com | |

| Carboxylic Acid | Moving from 2-position to 3- or 4-position | Loss of activity | pharmacy180.com |

| Replacement with isosteric tetrazole | Retention of anti-inflammatory activity | pharmacy180.com | |

| Benzoic Acid Ring | General substitution on the anthranilic acid ring | Reduction of anti-inflammatory activity | pharmacy180.com |

| Substitution on the N-aryl ring | Variable effects depending on position and group | pharmacy180.com | |

| Addition of 5-nitro group | Feature of some chloride channel blockers | google.comnih.gov |

Computational Approaches to SAR Elucidation

Computational methods are instrumental in elucidating the Structure-Activity Relationships (SAR) of this compound and its chemical relatives, particularly derivatives of N-phenylanthranilic acid. rjptonline.org These approaches allow for the rational design of novel compounds and provide insights into the molecular features essential for biological activity. researchgate.net Key computational strategies include Quantitative Structure-Activity Relationship (QSAR) analysis and molecular docking.

Molecular docking is another powerful computational technique used to predict the preferred orientation and binding affinity of a molecule to a specific protein target. mdpi.com This method simulates the interaction between a ligand, such as a this compound derivative, and the active or allosteric site of a receptor or enzyme. currentsci.commdpi.com By calculating binding energies, researchers can identify promising drug candidates. For example, docking studies on benzoic acid derivatives have been used to screen for potential inhibitors of enzymes like Protein Tyrosine Phosphatase 1B (PTP1B) and the main protease of SARS-CoV-2. mdpi.comcurrentsci.com These studies provide a detailed view of the crucial interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex, thereby guiding the design of more potent and selective inhibitors. derpharmachemica.com

Table 1: Computational Methods in the Study of Benzoic Acid Derivatives

| Computational Method | Application | Key Findings | References |

|---|---|---|---|

| QSAR | Predicting anti-inflammatory activity of N-phenylanthranilic acid derivatives. | Substituent nature and position significantly impact activity; calculated increments guide molecular design. | nuph.edu.ua, researchgate.net |

| Molecular Docking | Predicting binding modes and affinities to protein targets (e.g., enzymes, receptors). | Identifies key interactions (hydrogen bonds, hydrophobic contacts) and helps screen for potent inhibitors. | currentsci.com, mdpi.com, mdpi.com |

| SILCS (Site Identification by Ligand Competitive Saturation) | Designing inhibitors by mapping functional group affinities on a protein surface. | Guided the design of a selective benzoic acid derivative inhibitor for PTP1B. | currentsci.com |

Broader Biological Property Investigations (Mechanistic Focus)

Antimicrobial Action Mechanisms (e.g., disruption of internal pH, enzyme inhibition)

The antimicrobial properties of benzoic acid derivatives can be attributed to several molecular mechanisms. While specific studies on this compound are limited, the mechanisms can be inferred from related compounds, particularly those containing sulfonamide groups or other structural analogs.

A primary mechanism involves the inhibition of essential metabolic pathways in bacteria. nih.gov A classic example is the action of sulfonamides, which are structural analogs of p-aminobenzoic acid (PABA). nih.gov These compounds act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme crucial for the synthesis of folic acid in bacteria. Since folic acid is a vital precursor for the synthesis of nucleic acids, its depletion leads to a bacteriostatic effect, halting bacterial growth and replication. nih.gov It is plausible that aminobenzoic acid derivatives could interfere with PABA-utilizing pathways. nih.gov

Another potential mechanism is the disruption of cellular integrity and function. Certain substituents on the benzoic acid ring, such as a nitro group, can be reduced within the bacterial cell to form reactive intermediates. These reactive species can cause widespread cellular damage, contributing to the antimicrobial effect. Although this compound lacks these specific groups, its lipophilic nature, influenced by the propyl chain, may facilitate its passage across bacterial membranes, potentially disrupting membrane potential or internal pH.

Table 2: Potential Antimicrobial Mechanisms of Benzoic Acid Derivatives

| Mechanism | Description | Example from Related Compounds | References |

|---|---|---|---|

| Competitive Enzyme Inhibition | The compound mimics a natural substrate, blocking an essential bacterial enzyme. | Sulfonamides compete with p-aminobenzoic acid (PABA) to inhibit dihydropteroate synthase, disrupting folate synthesis. | , nih.gov |

| Formation of Reactive Intermediates | The compound is metabolized into reactive molecules that damage cellular components. | Nitro-substituted derivatives can be reduced to form intermediates that exert antimicrobial effects. | |

| Membrane Disruption | The compound integrates into the bacterial cell membrane, altering its integrity and function. | The lipophilicity of alkyl chains can enhance membrane interaction, potentially disrupting pH and electrochemical gradients. | researchgate.net |

Anti-inflammatory and Antioxidant Properties (Molecular basis)

The anti-inflammatory and antioxidant activities of this compound and its analogs are rooted in their ability to modulate specific signaling pathways and neutralize reactive oxygen species (ROS).

Anti-inflammatory Molecular Basis: The anti-inflammatory effects of many benzoic acid derivatives stem from their ability to inhibit key inflammatory signaling cascades. nih.gov One of the central pathways implicated is the nuclear factor-kappa B (NF-κB) pathway. nih.gov Under inflammatory conditions, NF-κB is activated and translocates to the nucleus, where it promotes the transcription of pro-inflammatory genes. Compounds related to this compound have been shown to suppress the activation of NF-κB, thereby downregulating the production of pro-inflammatory cytokines like interleukin-6 (IL-6), interleukin-1β (IL-1β), and tumor necrosis factor-alpha (TNF-α). nih.govresearchgate.net

Furthermore, the mitogen-activated protein kinase (MAPK) pathway is another critical target. researchgate.net For instance, a derivative, 5-nitro-2-(3-phenylpropylamino)benzoic acid, was found to exert its effects through the p38-MAPK pathway. researchgate.net Inhibition of these pathways can also reduce the migration of immune cells, such as macrophages and neutrophils, to the site of inflammation. nih.gov Some synthetic benzoic acid analogs also show anti-inflammatory action by inhibiting mast cell degranulation, which prevents the release of histamine (B1213489) and other inflammatory mediators. chemicalbook.com

Antioxidant Molecular Basis: The antioxidant properties of benzoic acid derivatives are primarily linked to their ability to scavenge free radicals. researchgate.net The efficacy of this action is highly dependent on the compound's chemical structure, particularly the presence and position of substituent groups on the aromatic ring. researchgate.netijrpc.com Studies on hydroxybenzoic acids have demonstrated that hydroxyl (-OH) groups are crucial for antioxidant activity, with their position relative to the carboxyl group influencing their radical-scavenging potential. researchgate.net Compounds with hydroxyl groups in the ortho and para positions often exhibit the strongest antioxidant properties. researchgate.net

Table 3: Molecular Basis of Anti-inflammatory and Antioxidant Properties

| Biological Property | Molecular Mechanism | Key Molecular Targets / Effects | References |

|---|---|---|---|

| Anti-inflammatory | Inhibition of inflammatory signaling pathways. | Downregulation of NF-κB and MAPK pathways; reduced production of pro-inflammatory cytokines (IL-6, TNF-α, IL-1β). | researchgate.net, nih.gov |

| Inhibition of immune cell function. | Reduced migration of macrophages and neutrophils; inhibition of mast cell degranulation. | chemicalbook.com, nih.gov | |

| Antioxidant | Free radical scavenging. | Neutralization of reactive oxygen species (ROS) through hydrogen atom donation. | researchgate.net, ijrpc.com |

Potential Applications in Advanced Materials Science

Development of Novel Polymers and Optical Materials

The presence of both an amino and a carboxylic acid group allows 2-(Propylamino)benzoic acid to be incorporated into various polymer structures. It can act as a monomer in step-growth polymerizations to form polyamides or be used to modify existing polymers.

Research on analogous systems has demonstrated that benzoic acids can form stable polymeric salts with amine-containing polymers, such as those grafted onto polyethylene (B3416737) films. scielo.org.mx These salts can exhibit unique thermal properties, including the formation of liquid crystalline phases (mesophases). scielo.org.mx This suggests that this compound could be used to create novel materials where its structure helps to organize polymer chains, potentially leading to applications in optical films or displays.

Furthermore, related amino-functionalized benzoic acid ligands have been successfully used to synthesize coordination polymers. researchgate.net These materials, which consist of metal ions linked by organic ligands, can exhibit strong luminescence. The incorporation of ligands like this compound can lead to materials with intense fluorescence, making them suitable for applications in sensors and solid-state lighting. researchgate.net

Use as Chemical Intermediates for Specialty Polymers and Plasticizers